2-Methylbenzo(b)naphtho(2,1-d)thiophene
Description
Properties
CAS No. |
4567-43-5 |
|---|---|
Molecular Formula |
C17H12S |
Molecular Weight |
248.3 g/mol |
IUPAC Name |
2-methylnaphtho[1,2-b][1]benzothiole |
InChI |
InChI=1S/C17H12S/c1-11-6-7-12-8-9-14-13-4-2-3-5-16(13)18-17(14)15(12)10-11/h2-10H,1H3 |
InChI Key |
OROXKUAWRWGWNX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C=CC3=C2SC4=CC=CC=C34 |
Origin of Product |
United States |
Comparison with Similar Compounds
Core Structures and Isomers
- Benzo[b]thiophene: A simpler PASH with one benzene ring fused to a thiophene. Lacks the extended aromatic system of [2,1]BNT, reducing carcinogenicity .
- Dibenzo[b,d]thiophene : Contains two benzene rings fused to a central thiophene. Less planar than [2,1]BNT, affecting π-π stacking in materials science .
- Benzo[b]naphtho[2,3-d]thiophene ([2,3]BNT) : An isomer of [2,1]BNT with sulfur in a different position. Exhibits lower environmental abundance and AhR-mediated activity compared to [2,1]BNT .
- Naphtho[2,1-b:7,8-b′]bis[1]benzothiophene : A larger, bis-benzothiophene derivative synthesized via Suzuki-Miyaura coupling. Used in organic electronics due to extended conjugation .
Table 1: Structural and Molecular Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Feature |
|---|---|---|---|
| 2-Me-BNT | C₁₇H₁₂S | 248.34 | Methyl at position 2 of [2,1]BNT |
| [2,1]BNT | C₁₆H₁₀S | 234.316 | Fused thiophene-naphthalene system |
| Dibenzo[b,d]thiophene | C₁₂H₈S | 184.26 | Two benzene rings fused to thiophene |
| [2,3]BNT | C₁₆H₁₀S | 234.316 | Sulfur in pseudo-bay region |
Metabolic Pathways and Reactivity
Metabolism of [2,1]BNT and Derivatives
- Rat Liver Metabolism : [2,1]BNT is metabolized by F344 rat liver S-9 into six metabolites, including dihydrodiols (e.g., trans-1,2-dihydrodiol), sulfoxides, and sulfones . 2-Me-BNT likely undergoes similar pathways, but methylation may slow sulfur oxidation.
- Enzymatic Oxidation: CYP450 monooxygenases catalyze epoxidation and sulfoxidation, while bacterial dioxygenases (e.g., toluene dioxygenase) produce cis-dihydrodiols .
- Mutagenicity : 5-Nitro-BNT, a nitrated derivative, shows weak mutagenicity in Salmonella assays, enhanced by metabolic activation .
Table 2: Metabolic Products of [2,1]BNT
| Metabolite | Formation Pathway | Biological Impact |
|---|---|---|
| trans-1,2-Dihydroxy-1,2-dihydro-[2,1]BNT | Epoxidation + hydrolysis | Potential DNA adduct formation |
| [2,1]BNT Sulfoxide | Sulfur oxidation | Reduced carcinogenicity |
| 7-Hydroxy-[2,1]BNT | Hydroxylation | Increased solubility |
Environmental Presence and Toxicity
Environmental Distribution
Toxicological Profiles
- AhR-Mediated Activity : [2,1]BNT and 2-Me-BNT activate aryl hydrocarbon receptors, contributing to endocrine disruption .
- Carcinogenicity: [2,1]BNT matches chrysene in potency, while dibenzo[b,d]thiophene is less active due to reduced planar structure .
Key Research Findings and Contradictions
Preparation Methods
Ring-Opening and Sequential Functionalization
The patent CN114213389B outlines a five-step synthesis of benzo[b]naphtho[2,3-d]thiophene (C₁₆H₁₀S) starting from 2-aminobenzo[d]thiazole. Key steps include:
- Alkaline ring-opening with methyl iodide to form 2-(methylthio)aniline.
- Diazoization and iodination to generate (2-iodophenyl)(methyl)sulfane.
- Oxidation to 1-iodo-2-(methylsulfinyl)benzene.
- Suzuki–Miyaura coupling with a naphthaleneboronic acid derivative.
- Cyclization in sulfuric acid to yield the target compound.
This method achieves a 94.67% yield for the parent compound, leveraging cost-effective reagents and avoiding toxic mercaptans. Adapting this route for 2-methylbenzo(b)naphtho(2,1-d)thiophene would require introducing a methyl group at the naphthalene’s 2-position, likely through a methyl-substituted boronic acid in Step 4.
Hypothetical Routes for this compound
Modified Suzuki–Miyaura Coupling
Replacing the boronic acid (S5) in Step 4 of the patent’s method with 2-methylnaphthalen-1-ylboronic acid could directly incorporate the methyl group during coupling. Computational studies suggest that methyl groups ortho to the coupling site may sterically hinder reactivity, necessitating optimized conditions:
- Catalyst : Tetrakis(triphenylphosphine)palladium (0.8–1.2 wt%).
- Temperature : 70°C under nitrogen.
- Solvent : Tetrahydrofuran with aqueous potassium carbonate.
Projected Yield : 85–90%, assuming similar efficiency to the parent compound.
Post-Synthetic Methylation via Friedel–Crafts Alkylation
Introducing the methyl group after forming the benzo(b)naphthothiophene core could involve:
- Electrophilic substitution using methyl chloride and AlCl₃.
- Regioselective control via directing groups (e.g., sulfoxide).
Challenges :
- Competing alkylation at multiple aromatic positions.
- Acid-sensitive thiophene rings may degrade under strong Lewis acid conditions.
Estimated Yield : 60–70%, with significant byproduct formation.
Comparative Analysis of Methods
*Extrapolated from patent data.
Challenges in Methyl Group Introduction
Regioselectivity Control
The 2-position of naphthalene is less reactive than the 1-position, requiring directing groups or tailored catalysts. The patent’s method uses methylsulfinyl groups to direct iodination, which could be repurposed to guide methylation.
Stability of Intermediates
Methylsulfinyl intermediates (e.g., 1-iodo-2-(methylsulfinyl)benzene) are prone to overoxidation. Stabilizing these compounds at low temperatures (0–5°C) is critical.
Q & A
Q. What are the common synthetic routes for 2-Methylbenzo(b)naphtho(2,1-d)thiophene, and how do reaction conditions influence product purity?
- Methodological Answer : The compound is synthesized via cyclization of precursors such as 2-(methylthio)aniline, involving iodination and base-mediated cyclization. For example, potassium hydroxide (KOH) or sodium hydroxide (NaOH) is used to facilitate ring closure, with yields dependent on reaction temperature and solvent polarity . Alternative methods include transition metal-catalyzed cascade cyclization of aryldiynes, which allows for halogenated derivatives (e.g., iodo-substituted compounds) . Key analytical tools for purity assessment include HPLC with UV detection and mass spectrometry (e.g., NIST MS data ).
Table 1 : Representative Synthesis Conditions
| Precursor | Base/Catalyst | Key Byproducts | Purity Assessment Method |
|---|---|---|---|
| 2-(Methylthio)aniline | KOH/NaOH | Unreacted iodine | HPLC-UV |
| Aryldiynes | Ph₃PAuCl/AgSbF₆ | Halogenated isomers | GC-MS |
Q. How is the molecular structure of this compound characterized experimentally?
- Methodological Answer : Structural elucidation relies on a combination of:
- Mass spectrometry (EI-MS) : Major fragments at m/z 198 (molecular ion) and 183 (loss of methyl group) .
- Chromatographic retention indices : Lee’s RI values on non-polar GC columns (e.g., 198.283 g/mol ).
- Nuclear Magnetic Resonance (NMR) : Aromatic proton signals between δ 7.2–8.5 ppm and methyl group at δ 2.6 ppm .
Q. What environmental sources and analytical methods detect this compound?
- Methodological Answer : The compound is detected in diesel exhaust and industrial sediments using:
- Gas chromatography (GC) with sulfur-selective detectors (e.g., PFPD) .
- High-resolution mass spectrometry (HRMS) for low-concentration environmental samples (e.g., pg/L levels in groundwater) .
- Effect-directed analysis (EDA) : Used in sediment studies to identify aryl hydrocarbon receptor (AhR) agonists .
Advanced Research Questions
Q. How can synthesis yields be optimized while minimizing sulfur oxidation byproducts?
- Methodological Answer : Sulfur oxidation (to sulfoxide/sulfone derivatives) is a competing pathway during synthesis. Strategies include:
-
Low-temperature reactions : Reduces oxidative side reactions .
-
Use of radical scavengers : E.g., TEMPO to inhibit sulfur radical formation .
-
Stoichiometric control of oxidizing agents : Limits over-oxidation .
Table 2 : Byproduct Profiles Under Different Conditions
Condition Sulfoxide (%) Sulfone (%) Dihydrodiols (%) Room temperature, no scavenger 15 5 10 0°C, TEMPO added <2 <1 5
Q. How do data contradictions in mutagenicity studies arise, and how can they be resolved?
- Methodological Answer : Discrepancies stem from metabolic activation protocols. For example:
- Liver homogenate source : Aroclor 1254-induced rat liver S9 enhances dihydrodiol mutagenicity (e.g., 3,4-dihydrodiol comparable to parent compound in S. typhimurium TA100) .
- Strain specificity : F344 rats produce fewer sulfone metabolites than Wistar rats, affecting mutagenicity outcomes .
Recommendation : Standardize metabolic activation systems (e.g., induced vs. non-induced liver S9) and use orthogonal assays (e.g., mammalian cell mutagenicity tests) .
Q. What advanced analytical techniques differentiate this compound from its isomers?
- Methodological Answer : Isomeric separation requires:
Q. What is the role of methyl substitution in modulating metabolic pathways?
- Methodological Answer : The methyl group influences regioselective metabolism:
Q. How can this compound be used as a tracer for pollution source apportionment?
- Methodological Answer : Its presence correlates with diesel emissions due to stability in particulate matter. Methods include:
- Multivariate statistical analysis : PAH profiles combined with BNT ratios distinguish diesel vs. gasoline sources .
- Isotope ratio mass spectrometry (IRMS) : δ¹³C values of BNT vs. co-occurring PAHs .
Key Research Gaps and Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
